![molecular formula C10H11ClN2S B1271407 6-叔丁基-4-氯噻吩[3,2-d]嘧啶 CAS No. 439693-52-4](/img/structure/B1271407.png)

6-叔丁基-4-氯噻吩[3,2-d]嘧啶

描述

The compound 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a chemical entity that has been the subject of various synthetic and characterization studies. Although the provided abstracts do not directly mention this exact compound, they discuss closely related chemical structures and their synthesis, which can provide insights into the properties and potential synthetic pathways for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine.

Synthesis Analysis

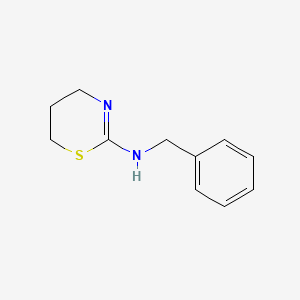

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This method suggests a potential pathway for synthesizing 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine by modifying the starting materials or coupling partners to include a chloro substituent at the appropriate position on the pyrimidine ring.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, such as (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which crystallizes in the monoclinic space group P21/c . Intramolecular hydrogen bonding plays a significant role in stabilizing these structures. Although the exact molecular structure of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is not provided, similar analytical techniques could be applied to determine its structure and the influence of the chloro substituent on its conformation.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is typical for Schiff bases, which can be inferred from their synthesis involving the formation of imine bonds . The presence of a chloro substituent in 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine may influence its reactivity, potentially making it amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The optical properties of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have been studied, revealing distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups . While 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is not directly studied, the influence of substituents on the optical properties of related pyrimidine compounds suggests that the tert-butyl and chloro groups could similarly affect its optical characteristics. Additionally, the presence of intramolecular charge transfer (ICT) and basic characteristics in related compounds indicates potential sensor applications, which might also be relevant for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine .

科学研究应用

Application in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: The compound “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine” has been used in the development of inhibitors for Mycobacterium tuberculosis bd oxidase . This is particularly significant as tuberculosis (TB) is a major global health issue, and Mycobacterium tuberculosis (Mtb) is the primary cause of TB .

- Results or Outcomes: The compound was found to inhibit Mycobacterium tuberculosis bd oxidase, with ATP IC50 values ranging from 6 to 18 μM against all strains in the presence of Q203 . This suggests that it could be a promising candidate for further development as a therapeutic agent against TB .

Use as Pesticides

- Scientific Field: Agricultural Chemistry .

- Summary of the Application: The thienopyrimidine scaffold, which includes “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine”, has been referenced in patent applications for use as pesticides .

Use in Anti-Cancer Compounds

- Scientific Field: Oncology .

- Summary of the Application: The thienopyrimidine scaffold, which includes “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine”, has been used in the development of anti-cancer compounds .

Use as Anti-Worm Infection Agents

- Scientific Field: Parasitology .

- Summary of the Application: The thienopyrimidine scaffold, which includes “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine”, has been used in the development of agents against worm infections .

Use in Autoimmune Diseases

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .

属性

IUPAC Name |

6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRULXTDXJYTJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373801 | |

| Record name | 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | |

CAS RN |

439693-52-4 | |

| Record name | 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439693-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)